molecular formula C8H16N2O B12857870 2-(Tetrahydrofuran-2-yl)piperazine

2-(Tetrahydrofuran-2-yl)piperazine

Cat. No.: B12857870
M. Wt: 156.23 g/mol
InChI Key: JJTNUGQHEZWBTO-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a tetrahydrofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts . These reactions typically require basic conditions and can yield high purity products.

Industrial Production Methods

Industrial production of piperazine derivatives often involves catalytic processes. For instance, the intramolecular cyclization of aminoethylethanolamine or diethylenetriamine can be used to produce piperazine derivatives . These methods are preferred for their high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

2-(Tetrahydrofuran-2-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)piperazine involves its interaction with specific molecular targets. For instance, as a sigma-1 receptor ligand, it binds to the sigma-1 receptor, modulating its activity and influencing various cellular processes . This interaction can affect neurotransmission and has implications for the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

2-(Tetrahydrofuran-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrofuran moiety enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

2-(oxolan-2-yl)piperazine

InChI

InChI=1S/C8H16N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h7-10H,1-6H2

InChI Key

JJTNUGQHEZWBTO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2CNCCN2

Origin of Product

United States

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